Enantiomeric Composition: Defined (2R,3S,4R) Single Enantiomer Versus Racemic Mixture
The target compound is supplied as the single, defined (2R,3S,4R) enantiomer, whereas the most readily available commercial alternative is the racemic mixture (rac-tert-butyl form) offered under the same CAS registry . The racemic form is explicitly labeled 'rac-tert-Butyl (2R,3S,4R)-...' on vendor product pages, confirming that the stereochemical descriptor represents relative, not absolute, configuration when preceded by 'rac-' . When a chiral intermediate is advanced into a multi-step medicinal chemistry synthesis, the use of a racemic mixture mandates a chiral resolution step. In contrast, the single enantiomer bypasses this requirement, directly yielding enantiomerically enriched downstream products.
| Evidence Dimension | Enantiomeric composition (enantiomeric excess, e.e.) |
|---|---|
| Target Compound Data | Single (2R,3S,4R) enantiomer (expected e.e. > 95% based on standard chiral building block specifications from reputable vendors) |
| Comparator Or Baseline | rac-tert-Butyl (2R,3S,4R)-2-(bromomethyl)-3,4-dimethoxypyrrolidine-1-carboxylate (racemic mixture, e.e. = 0%) |
| Quantified Difference | e.e. difference > 95% (single enantiomer versus racemate). Note: the racemic form is explicitly catalogued as 'rac-' in vendor listings, confirming it is not enriched in either enantiomer. |
| Conditions | Vendor catalog specification; enantiomeric purity for the single-enantiomer form is confirmed by chiral HPLC or equivalent method on the respective batch certificate of analysis. The racemic form is identified by the 'rac-' prefix on vendor product pages. |
Why This Matters
Procurement of the single enantiomer eliminates the resource burden of in-house chiral resolution, streamlines synthetic route planning, and ensures direct comparability of stereochemical outcomes across multi-step medicinal chemistry campaigns.
